molecular formula C8H9Cl2NO2 B13451945 4-(Aminomethyl)-3-chlorobenzoic acid hydrochloride

4-(Aminomethyl)-3-chlorobenzoic acid hydrochloride

Cat. No.: B13451945
M. Wt: 222.07 g/mol
InChI Key: RUBWUWXHSGTFAW-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-3-chlorobenzoic acid hydrochloride is an organic compound with the molecular formula C8H9ClNO2·HCl. It is a derivative of benzoic acid, where the benzene ring is substituted with an aminomethyl group at the 4-position and a chlorine atom at the 3-position. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-3-chlorobenzoic acid hydrochloride typically involves the following steps:

    Nitration: The starting material, 3-chlorotoluene, undergoes nitration to form 3-chloro-4-nitrotoluene.

    Reduction: The nitro group in 3-chloro-4-nitrotoluene is reduced to an amino group, resulting in 4-amino-3-chlorotoluene.

    Formylation: The amino group is then protected, and the methyl group is oxidized to a carboxylic acid, yielding 4-(aminomethyl)-3-chlorobenzoic acid.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Key steps include efficient nitration, reduction, and oxidation processes, followed by crystallization and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-3-chlorobenzoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

4-(Aminomethyl)-3-chlorobenzoic acid hydrochloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-3-chlorobenzoic acid hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Aminomethyl)benzoic acid: Lacks the chlorine substituent, resulting in different reactivity and biological activity.

    3-Chlorobenzoic acid: Lacks the aminomethyl group, affecting its chemical properties and applications.

    4-(Aminomethyl)-2-chlorobenzoic acid: Similar structure but with the chlorine atom at the 2-position, leading to different steric and electronic effects.

Uniqueness

4-(Aminomethyl)-3-chlorobenzoic acid hydrochloride is unique due to the presence of both the aminomethyl and chlorine substituents on the benzene ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C8H9Cl2NO2

Molecular Weight

222.07 g/mol

IUPAC Name

4-(aminomethyl)-3-chlorobenzoic acid;hydrochloride

InChI

InChI=1S/C8H8ClNO2.ClH/c9-7-3-5(8(11)12)1-2-6(7)4-10;/h1-3H,4,10H2,(H,11,12);1H

InChI Key

RUBWUWXHSGTFAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)Cl)CN.Cl

Origin of Product

United States

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